molecular formula C12H15N3 B7872683 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- CAS No. 89596-01-0

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)-

Cat. No.: B7872683
CAS No.: 89596-01-0
M. Wt: 201.27 g/mol
InChI Key: VTWDWNJFJYQSHU-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- is an organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a methyl group at the 6th position and a piperidinyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Substitution Reactions:

  • Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidinyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The reactions are typically carried out in reactors with precise temperature and pressure control to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Nucleophilic substitution reactions can replace the piperidinyl group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitriles, carboxylic acids.

  • Reduction: Primary amines.

  • Substitution: Various substituted pyridines.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyridine derivatives, such as 2-methylpyridine and 3-methylpyridine.

  • Uniqueness: The presence of the piperidinyl group at the 2nd position and the methyl group at the 6th position distinguishes this compound from other pyridine derivatives, giving it unique chemical and biological properties.

Properties

IUPAC Name

6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-5-6-11(9-13)12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDWNJFJYQSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517724
Record name 6-Methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89596-01-0
Record name 6-Methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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